molecular formula C7H12ClN3OS B12108739 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride

Cat. No.: B12108739
M. Wt: 221.71 g/mol
InChI Key: IPBDJODHRXQABX-UHFFFAOYSA-N
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Description

2-Amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide hydrochloride is a thiazole-containing propanamide derivative with a hydrochloride salt. The compound features a 5-methyl-substituted thiazole ring linked to a propanamide backbone via an amino group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological applications.

The synthesis typically involves reacting 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride in a basic aqueous medium, followed by purification and salt formation with HCl . Key physicochemical properties include a molecular formula of C₇H₁₁ClN₃OS (calculated molecular weight: 220.70 g/mol) and a crystalline solid state.

Properties

Molecular Formula

C7H12ClN3OS

Molecular Weight

221.71 g/mol

IUPAC Name

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride

InChI

InChI=1S/C7H11N3OS.ClH/c1-4-3-9-7(12-4)10-6(11)5(2)8;/h3,5H,8H2,1-2H3,(H,9,10,11);1H

InChI Key

IPBDJODHRXQABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 2-amino-5-methylthiazole with propanoic acid derivatives. One common method involves the use of acid chlorides in the presence of a base such as triethylamine in a solvent like dioxane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s activity and properties are influenced by:

  • Thiazole ring substituents : The 5-methyl group confers moderate lipophilicity, contrasting with electron-withdrawing groups (e.g., chloro in 5-chloro-1,3-thiazol-2-amine hydrochloride) or bulky aryl groups (e.g., phenyl in compound 8e) .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (If Reported) References
2-Amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide hydrochloride C₇H₁₁ClN₃OS 220.70 Not reported 5-methyl-thiazole, hydrochloride N/A
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 354.43 117–118 Phenyl-oxadiazole sulfanyl Alkaline phosphatase inhibition
Tocainide Hydrochloride C₁₁H₁₆N₂O·HCl 228.72 Not reported 2,6-dimethylphenyl Antiarrhythmic (Na⁺ channel blocker)
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide (Compound 13) C₁₉H₁₉N₃O₂S 369.45 Not reported Benzyloxy, phenyl-thiazole No reported activity
5-Chloro-1,3-thiazol-2-amine hydrochloride C₃H₄Cl₂N₂S 183.05 Not reported 5-chloro-thiazole Intermediate in drug synthesis

Key Observations :

  • The oxadiazole-sulfanyl derivative (8e) has a higher molecular weight and melting point due to extended conjugation and rigidity .
  • Tocainide hydrochloride’s dimethylphenyl group enhances hydrophobicity, favoring membrane interactions .
  • Bulky substituents (e.g., benzyloxy in compound 13) may reduce bioavailability, correlating with its lack of reported activity .

Biological Activity

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride is a thiazole-based compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological effects, including anticancer, antioxidant, and antimicrobial properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₇H₁₂ClN₃OS
  • Molecular Weight: 221.71 g/mol
  • CAS Number: 1209588-09-9

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-amino-thiazole compounds exhibit significant anticancer properties. For instance, synthesized derivatives showed potent cytotoxicity against various cancer cell lines, including:

Cell Line GI (%)
NCI-H522 (lung cancer)31.7
HT29 (colon cancer)29.4
TK-10 (renal cancer)34.7

These compounds were evaluated using cell viability assays, indicating their potential as therapeutic agents in cancer treatment .

Antioxidant Activity

The antioxidant activity of 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride has been assessed through various assays, including the DPPH radical scavenging assay. The results indicated that certain derivatives significantly increased antioxidant enzyme activities in treated rat groups at doses of 50 and 100 mg/kg .

Key Findings:

  • Compounds demonstrated strong radical scavenging abilities.
  • Increased levels of antioxidant enzymes were observed in vivo.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies revealed that thiazole derivatives exhibited moderate to good antibacterial and antifungal activities against various microbial strains, including:

Microbial Strain Activity
E. coliModerate
S. aureusGood
A. nigerModerate
A. oryzaeGood

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole derivatives. For example, a study focused on the synthesis of 2-amino-thiazole derivatives containing oxadiazole moieties reported their enhanced antioxidant properties compared to their parent compounds .

Methodology

The synthesis typically involves:

  • Nucleophilic substitution reactions.
  • Cyclization processes to form the thiazole ring.
  • Subsequent modifications to introduce various functional groups.

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